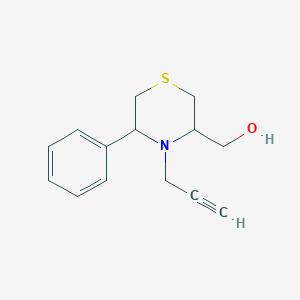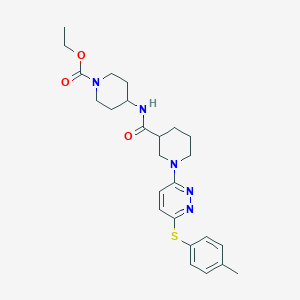
5-Bromo-2-ethylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-2-ethylisoindoline-1,3-dione is a derivative of phthalimide, which is a class of compounds known for their biological activities. These compounds serve as starting materials and intermediates for the synthesis of various pharmacophores and alkaloids. The crystal structure of this compound has been determined, revealing a triclinic system with specific bond lengths and angles that are comparable to related compounds .
Synthesis Analysis
The synthesis of 5-Bromo-2-ethylisoindoline-1,3-dione involves the reaction of 5-bromoisobenzofuran-1,3-dione with ethaneamine solution and triethylamine under reflux in toluene. After cooling, filtration, and drying, the compound is obtained and can be crystallized from ethanol through natural evaporation at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethylisoindoline-1,3-dione has been elucidated using X-ray crystallography. The non-hydrogen atoms of the molecule, except for one carbon atom, lie in a plane with a mean squares deviation of 0.006(2) Å. The crystal structure is stabilized by weak C–H···O hydrogen bonds, contributing to the stability of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of 5-Bromo-2-ethylisoindoline-1,3-dione are not detailed in the provided papers, related compounds have been synthesized through various reactions. For instance, novel benzo[1,4]thiazino isoindolinones have been synthesized through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Additionally, the interaction of a similar compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, with bovine serum albumin has been studied, indicating potential biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-ethylisoindoline-1,3-dione include its crystallographic parameters such as the triclinic space group, unit cell dimensions, and hydrogen bonding interactions. The compound's synthesis conditions, such as the reaction temperature and solvents used, also contribute to its physical properties. The compound's stability and reactivity can be inferred from the crystal structure and the nature of its synthesis .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analysis of 5-Bromo-2-ethylisoindoline-1,3-dione
Crystal Structure and Hirshfeld Surface Analysis :A study focused on the crystal structure of a compound related to 5-Bromo-2-ethylisoindoline-1,3-dione. The compound consists of a 5-bromoindoline-2,3-dione unit linked by a specific moiety. The study detailed the intermolecular hydrogen bonds and π–π interactions that contribute to the stabilization of its crystal structure (Abdellaoui et al., 2019).
Crystal Structure of the Compound :A separate research provided insights into the crystal structure of 5-Bromo-2-ethylisoindoline-1,3-dione itself, detailing the bond lengths and angles, which are comparable to related compounds. This study is crucial for understanding the molecular geometry and potential applications of the compound (Liang & Li, 2007).
Enantiomeric Resolution and Simulation Studies :Research on enantiomeric resolution and simulation studies of stereomers of a similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was conducted. This study is important for understanding the chiral properties and potential enantiomeric applications of 5-Bromo-2-ethylisoindoline-1,3-dione (Ali et al., 2016).
Synthetic Applications of Related Compounds
Synthesis of Spiro-dienone Compounds :A method involving the photolysis of a related bromo compound led to the synthesis of spiro-dienone compounds. This approach could be relevant for the synthesis of derivatives of 5-Bromo-2-ethylisoindoline-1,3-dione (Horii et al., 1974).
Design and Synthesis of Phthalimide Derivatives :Another study involved the design and synthesis of novel phthalimide derivatives, highlighting their potential in herbicide development. This indicates the possibility of using 5-Bromo-2-ethylisoindoline-1,3-dione in similar applications (Gao et al., 2019).
Synthesis and Structure of Thiazolidin-4-ones :The synthesis of new derivatives involving thiazolidin-4-ones and thiazolin-4-ones offers insights into the potential chemical reactivity and applications of 5-Bromo-2-ethylisoindoline-1,3-dione in creating biologically active compounds (Kandeel, 2006).
Biological and Medicinal Applications
Antimicrobial Activity of Indol Derivatives :Research on novel series of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, including derivatives of 5-bromo-1H-indole-2,3-dione, revealed high antimicrobial activity against certain bacterial and fungal strains. This suggests the potential of 5-Bromo-2-ethylisoindoline-1,3-dione in antimicrobial applications (Ashok et al., 2015).
Interaction with Proteins :A study on the interaction of a similar compound with bovine serum albumin (BSA) using spectroscopic and molecular simulation approaches suggests the potential of 5-Bromo-2-ethylisoindoline-1,3-dione in pharmacokinetic and pharmacodynamic studies (Alanazi et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Isoindoline-1,3-dione derivatives, including 5-Bromo-2-ethylisoindoline-1,3-dione, are the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
Eigenschaften
IUPAC Name |
5-bromo-2-ethylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCTXIQGCZCRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylisoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)
![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)
![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2525232.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2525233.png)


![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)